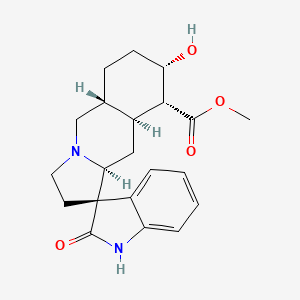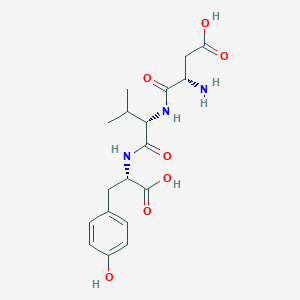
Aspartyl-valyl-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymopoietin ii(34-36) is a peptide fragment derived from the larger thymopoietin protein, which is involved in the induction of CD90 in the thymus. Thymopoietin plays a crucial role in the immune system by influencing the differentiation and maturation of T cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thymopoietin ii(34-36) can be synthesized using conventional peptide synthesis techniques. One common method involves solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The process includes the sequential addition of protected amino acids, followed by deprotection and cleavage from the resin .
Industrial Production Methods
Industrial production of thymopoietin ii(34-36) typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Thymopoietin ii(34-36) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Hydrogen peroxide (H₂O₂) can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) is often employed to reduce disulfide bonds.
Major Products Formed
The major products formed from these reactions include the desired peptide fragment, thymopoietin ii(34-36), and its oxidized or reduced derivatives, depending on the reaction conditions .
Aplicaciones Científicas De Investigación
Thymopoietin ii(34-36) has a wide range of applications in scientific research:
Immunology: It is used to study T cell differentiation and immune regulation.
Industry: The peptide is utilized in the development of immunomodulatory drugs and diagnostic assays.
Mecanismo De Acción
Thymopoietin ii(34-36) exerts its effects by binding to specific receptors on T cells, leading to the activation of intracellular signaling pathways. These pathways involve the elevation of cyclic GMP levels, which in turn modulate T cell differentiation and immune responses . The peptide also influences neuromuscular transmission and immune regulation through its interaction with various molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Thymopentin (TP-5): A pentapeptide corresponding to amino acids 32-36 of thymopoietin, known for its immunomodulatory properties.
Thymosin-α1: Another thymic peptide involved in immune regulation and T cell maturation.
Thymulin: A thymic hormone that plays a role in T cell differentiation and immune responses.
Uniqueness
Thymopoietin ii(34-36) is unique due to its specific sequence and biological activity. Unlike other thymic peptides, it has a distinct role in neuromuscular transmission and immune regulation, making it a valuable tool for both research and therapeutic applications .
Propiedades
Fórmula molecular |
C18H25N3O7 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H25N3O7/c1-9(2)15(21-16(25)12(19)8-14(23)24)17(26)20-13(18(27)28)7-10-3-5-11(22)6-4-10/h3-6,9,12-13,15,22H,7-8,19H2,1-2H3,(H,20,26)(H,21,25)(H,23,24)(H,27,28)/t12-,13-,15-/m0/s1 |
Clave InChI |
JGLWFWXGOINXEA-YDHLFZDLSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)

![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
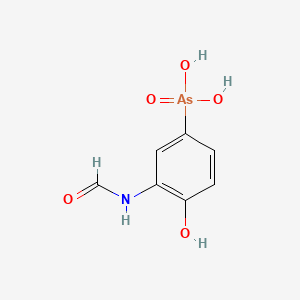
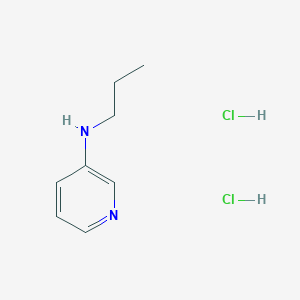
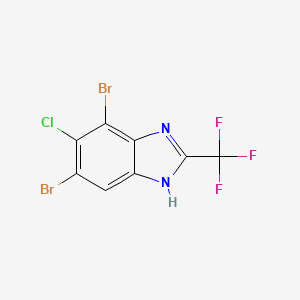
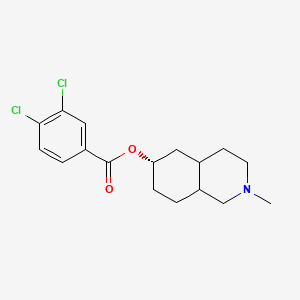

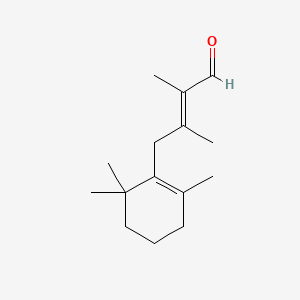
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
